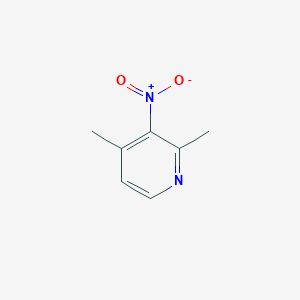

2,4-Dimethyl-3-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of chemical compounds. Its unique electronic properties, arising from the presence of the electronegative nitrogen atom, confer upon it a privileged status in both organic synthesis and drug discovery. researchgate.netrsc.orgresearchgate.net The pyridine scaffold is a key component in numerous natural products, including vitamins and alkaloids, and is a foundational element in a significant portion of synthetic pharmaceuticals and agrochemicals. mdpi.comwikipedia.org In fact, as of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contain a pyridine moiety. nih.govnih.gov

The significance of the pyridine ring lies in its ability to engage in a variety of chemical transformations, serving as a versatile building block for the construction of more complex molecular architectures. researchgate.net Its weak basicity and capacity for hydrogen bonding enhance the aqueous solubility and bioavailability of drug molecules, making it a favored component in medicinal chemistry. mdpi.com The diverse substitution patterns possible on the pyridine ring allow for fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its biological activity. researchgate.netrsc.org

Overview of Nitropyridine Derivatives as Privileged Structural Motifs

Among the myriad of substituted pyridines, nitropyridines hold a special place as "privileged structural motifs." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a rich source for the development of novel therapeutic agents. The introduction of a nitro group onto the pyridine ring profoundly influences its chemical reactivity and biological profile. nih.gov

The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution. This altered reactivity provides a powerful synthetic handle for the introduction of a wide range of functional groups, making nitropyridines valuable intermediates in the synthesis of complex, biologically active molecules. nih.govresearchgate.net Furthermore, nitropyridine derivatives themselves have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties. nih.gov

Historical Development of Nitropyridine Synthesis and Reactivity Studies

The synthesis of nitropyridines has been a subject of extensive research, with methods evolving significantly over time. jmu.eduresearchgate.net Early attempts at direct nitration of pyridine often resulted in low yields due to the deactivation of the ring by protonation of the nitrogen atom under acidic conditions. researchgate.net A significant breakthrough came with the development of methods utilizing dinitrogen pentoxide in an organic solvent, which forms an N-nitropyridinium ion intermediate. Subsequent reaction with sulfur dioxide and sodium bisulfite in water leads to the formation of 3-nitropyridine (B142982) in good yields. researchgate.netresearchgate.netntnu.no Mechanistic studies have revealed that this transformation proceeds not through a direct electrophilic aromatic substitution, but via a researchgate.netnih.gov sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring. researchgate.netresearchgate.net

The reactivity of nitropyridines has also been a fertile ground for investigation. The electron-deficient nature of the nitropyridine ring makes it an excellent dienophile in polar Diels-Alder reactions, allowing for the construction of complex polycyclic systems. conicet.gov.ar Furthermore, the nitro group can be readily reduced to an amino group, providing access to a host of aminopyridine derivatives, which are themselves important synthetic intermediates and biologically active compounds. The versatility of nitropyridines as both synthetic building blocks and pharmacologically active agents continues to drive research into their synthesis and reactivity. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-4-8-6(2)7(5)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQKFCFVTVIJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547487 | |

| Record name | 2,4-Dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-76-6 | |

| Record name | 2,4-Dimethyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2,4 Dimethyl 3 Nitropyridine and Nitropyridine Systems

Nucleophilic Aromatic Substitution (SNAr) on Nitropyridine Rings

The presence of the nitro group significantly activates the pyridine (B92270) ring towards nucleophilic attack, a process known as nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group, where the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by resonance.

Vicarious Nucleophilic Substitution (VNS) with Carbon Nucleophiles

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. ntnu.nosci-hub.senih.gov This reaction introduces a carbon nucleophile, which bears a leaving group, onto the aromatic ring. The general mechanism involves the addition of the nucleophile to form a σ-adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.gov

For 2,4-dimethyl-3-nitropyridine, VNS reactions with carbon nucleophiles, such as those derived from α-halosulfones or α-haloketones, are expected to occur primarily at the positions activated by the nitro group. The regioselectivity will be influenced by both electronic and steric factors.

| Position of Attack | Electronic Activation | Steric Hindrance | Expected Outcome |

| C-2 | Ortho to NO₂ | High (from C-2 methyl and NO₂) | Less favored |

| C-4 | Para to NO₂ | Moderate (from C-4 methyl) | Potentially favored |

| C-6 | Ortho to N, Meta to NO₂ | Low | Less favored electronically |

Amination and Alkylamination Reactions

The introduction of amino and alkylamino groups onto the nitropyridine ring can be achieved through various methods, including oxidative amination and direct amination.

Oxidative Amination: This method typically involves the reaction of the nitropyridine with an aminating agent in the presence of an oxidizing agent. For 3-nitropyridines, oxidative amination with ammonia (B1221849) has been shown to yield aminonitropyridines. ntnu.no In the case of this compound, this reaction would likely lead to the introduction of an amino group at a position activated by the nitro group.

Direct Amination: Direct nucleophilic substitution of a hydrogen atom by an amine can also occur, often proceeding through a VNS-type mechanism or an SNAr pathway if a leaving group is present. The reaction of 3-nitropyridines with amines can lead to the formation of aminonitropyridines. ntnu.no The regioselectivity of such reactions on this compound would be dictated by the electronic activation of the nitro group and steric hindrance from the methyl groups.

| Amination Method | Typical Reagents | Expected Product |

| Oxidative Amination | NH₃, Oxidant (e.g., KMnO₄) | Amino-2,4-dimethyl-3-nitropyridine |

| Direct Amination (VNS-type) | H₂N-LG (e.g., hydroxylamine) | Amino-2,4-dimethyl-3-nitropyridine |

| Direct Amination (SNAr) | RNH₂ (with a leaving group on the ring) | Alkylamino-2,4-dimethyl-3-nitropyridine |

Reactions with Oxygen and Sulfur Nucleophiles

Nitropyridines readily react with oxygen and sulfur nucleophiles. The high electrophilicity of the positions activated by the nitro group facilitates the attack by alkoxides, phenoxides, and thiolates. In many instances, the nitro group itself can act as a leaving group, particularly if the substitution leads to a more stable product.

Studies on related 3-nitropyridine (B142982) systems have shown that the nitro group can be displaced by sulfur nucleophiles. nih.gov For this compound, reactions with oxygen and sulfur nucleophiles are expected to proceed at the C-2 or C-4 positions, with the potential for displacement of the nitro group at C-3, depending on the reaction conditions and the nature of the nucleophile.

Regioselectivity of Nucleophilic Attack on the Pyridine Ring

The regioselectivity of nucleophilic attack on the this compound ring is a result of the combined electronic effects of the ring nitrogen, the nitro group, and the methyl groups, as well as steric hindrance.

Electronic Effects: The pyridine nitrogen and the nitro group are both electron-withdrawing, creating electron-deficient sites at the α (C-2, C-6) and γ (C-4) positions relative to the nitrogen, and at the ortho (C-2, C-4) and para (not present) positions relative to the nitro group. The methyl groups are electron-donating, which slightly counteracts the deactivating effect of the nitro group and the ring nitrogen.

Steric Effects: The methyl groups at C-2 and C-4, as well as the nitro group at C-3, create steric hindrance that can influence the approach of the nucleophile. Attack at the C-2 position is likely to be sterically hindered by the adjacent methyl and nitro groups. Attack at the C-4 position is also sterically influenced by the methyl group.

Electrophilic Reactions and Deactivation Effects of the Nitro Group

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq The presence of a nitro group further deactivates the ring towards electrophilic attack. The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution. stackexchange.com

In this compound, the two methyl groups are activating and ortho-, para-directing. However, the strong deactivating effect of the nitro group is expected to dominate. Therefore, electrophilic substitution on this compound is anticipated to be difficult and require harsh reaction conditions. If substitution does occur, the position of attack will be determined by the directing effects of all three substituents. The nitro group will direct incoming electrophiles to the C-5 position (meta to NO₂), while the methyl groups will direct to the C-5 position (ortho to the C-4 methyl and para to the C-2 methyl). Thus, the C-5 position is the most likely site for electrophilic attack, should the reaction proceed.

Reduction Chemistry of the Nitro Group

The nitro group of nitropyridines can be readily reduced to an amino group using a variety of reducing agents. This transformation is a key step in the synthesis of aminopyridines, which are important building blocks in medicinal chemistry and materials science.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. nih.gov

Metal/Acid Reduction: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective for the reduction of nitro groups.

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C.

The reduction of this compound to 2,4-dimethyl-3-aminopyridine is expected to proceed efficiently under standard reduction conditions. The choice of reagent may depend on the presence of other functional groups in the molecule that could also be susceptible to reduction.

| Reduction Method | Typical Reagents | Product | Key Considerations |

| Catalytic Hydrogenation | H₂, Pd/C | 2,4-Dimethyl-3-aminopyridine | Can reduce other functional groups (e.g., alkenes, alkynes). |

| Metal/Acid Reduction | Fe, HCl or Sn, HCl | 2,4-Dimethyl-3-aminopyridine | Harsh acidic conditions. |

| Transfer Hydrogenation | Hydrazine, Pd/C | 2,4-Dimethyl-3-aminopyridine | Milder conditions than metal/acid. |

Selective Reduction to Amino Pyridines

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitropyridines, providing access to valuable amino-substituted pyridines. A variety of reducing agents and conditions have been employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Commonly used methods for the reduction of nitropyridines include catalytic hydrogenation and the use of metal reductants in acidic or neutral media.

Catalytic Hydrogenation : This is a widely used and often preferred industrial method for the reduction of aromatic nitro compounds. sciforum.net Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. organic-chemistry.org For instance, the reduction of 2-amino-3-nitro-6-alkoxypyridine derivatives has been successfully achieved through hydrogenation catalyzed by palladium on carbon. wikipedia.org While catalytic hydrogenation is efficient, it can sometimes be affected by catalyst leaching and poisoning, which may necessitate alternative methods for commercial production. wikipedia.org

Metal Reductants : Metals like iron, zinc, and tin(II) chloride are effective for the reduction of nitro groups under acidic conditions. organic-chemistry.org The use of iron in the presence of mineral acids like hydrochloric acid or sulfuric acid can yield aminopyridines. For example, the reduction of 4-nitropyridine-N-oxide with iron and hydrochloric acid primarily yields 4-aminopyridine. scilit.com Similarly, tin(II) chloride is a mild reagent capable of reducing nitro groups in the presence of other reducible functionalities. organic-chemistry.org Electrochemical reduction in an acidic solution has also been demonstrated as a method for preparing 3-aminopyridines from 3-nitropyridines. conicet.gov.ar

The general pathway for the reduction of a nitro group to an amine involves several intermediates, including nitroso and hydroxylamine (B1172632) species. The reaction proceeds through a stepwise reduction, which under controlled conditions can sometimes allow for the isolation of these intermediates. sciforum.net

Table 1: Common Reagents for the Reduction of Nitropyridines to Aminopyridines

| Reagent/Catalyst | Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | A common and efficient method. organic-chemistry.org |

| H₂/Raney Ni | Catalytic hydrogenation | Used as an alternative to Pd/C, especially when dehalogenation is a concern. organic-chemistry.org |

| Fe/Acid | Acidic conditions | A mild method that can tolerate other reducible groups. organic-chemistry.org |

| SnCl₂ | Acidic conditions | A mild reagent suitable for selective reductions. organic-chemistry.org |

| Electrochemical Reduction | Acidic solution | Can be used for the preparation of aminopyridines. conicet.gov.ar |

Formation of Other Nitrogen-Containing Functional Groups

The reduction of nitropyridines can be controlled to yield other nitrogen-containing functional groups besides amines. By carefully selecting the reducing agent and reaction conditions, intermediates such as hydroxylamines, as well as dimeric products like azo and azoxy compounds, can be formed.

Hydroxylamines : The partial reduction of nitroaromatic compounds can lead to the formation of phenylhydroxylamines and their derivatives. researchgate.net This can be achieved through catalytic reduction, where careful control of the reaction conditions is necessary to prevent further reduction to the amine. researchgate.net Non-catalytic methods using metal reducing agents like zinc in the presence of an electrolyte-containing aqueous solution can also yield hydroxylamines. researchgate.netresearchgate.net The process involves the nitro compound accepting electrons and protons to form the hydroxylamine. researchgate.net Another approach is the hydrogenation of the corresponding nitro derivative in the presence of a platinum catalyst, a nitrogen-containing base, and an organic phosphorus compound. nih.govacs.org

Azo and Azoxy Compounds : The reduction of nitroaromatic compounds can also lead to the formation of dimeric species. For instance, the reduction of 4-nitropyridine (B72724) N-oxide with a low-valent titanium reagent (TiCl₄/SnCl₂) can yield 4,4'-azodipyridine or 4,4'-azodipyridine N,N-dioxide depending on the molar equivalents of the reagent used. nih.gov Aromatic nitro compounds can also be reduced to azo compounds using metal hydrides. researchgate.net Azoxy compounds can be formed through the condensation of nitroso and hydroxylamine intermediates, which are themselves products of the partial reduction of nitro compounds. nih.gov This transformation has been observed in both chemical and biocatalytic systems. nih.gov

Nitrones : While not a direct reduction product, nitrones can be synthesized from hydroxylamines, which are accessible from nitropyridines. The condensation of N-alkylhydroxylamines with ketones or aldehydes is a common method for nitrone synthesis. acs.orgwikipedia.org

Table 2: Formation of Other Nitrogen-Containing Functional Groups from Nitropyridines

| Functional Group | Method of Formation | Reagents/Conditions |

|---|---|---|

| Hydroxylamine | Partial reduction of the nitro group | Catalytic hydrogenation (controlled), Zn/NH₄Cl, Pt catalyst with base and phosphorus compound researchgate.netresearchgate.netnih.gov |

| Azo Compound | Reductive coupling | TiCl₄/SnCl₂, Metal hydrides researchgate.netnih.gov |

| Azoxy Compound | Condensation of nitroso and hydroxylamine intermediates | Partial reduction followed by condensation nih.gov |

| Nitrone | Condensation | From hydroxylamine (derived from nitropyridine) and a carbonyl compound acs.orgwikipedia.org |

Cycloaddition and Ring Transformation Reactions Involving Nitropyridines

The electron-deficient nature of the nitropyridine ring enables its participation in various cycloaddition and ring transformation reactions, providing pathways to complex heterocyclic structures.

Polar Diels-Alder Reactions with Dienophiles

Aromatic heterocyclic compounds, when activated by electron-withdrawing groups like the nitro group, can act as dienophiles in polar Diels-Alder reactions. conicet.gov.arsciforum.net Theoretical studies using Density Functional Theory (DFT) have shown that 3-nitropyridine can react as an electrophilic dienophile with various electron-rich dienes. conicet.gov.arresearchgate.net These reactions are typically regioselective and can proceed through a one-step or two-step mechanism depending on the nucleophilicity of the diene. conicet.gov.ar The cycloaddition leads to the formation of isoquinoline (B145761) derivatives. researchgate.net The C4 position of 3-nitropyridine is identified as the most electrophilic site, which reacts with the most nucleophilic carbon of the diene. sciforum.net

Nitropyridines can also participate as 2π-partners in 1,3-dipolar cycloadditions. For example, 2-substituted 3-nitropyridines react with N-methyl azomethine ylide at the C=C-NO₂ bond, followed by the elimination of HNO₂, leading to the formation of pyrroline (B1223166) derivatives condensed with the pyridine ring. nih.gov

Ring Opening and Ring Contraction Pathways

The pyridine ring in nitropyridines is susceptible to nucleophilic attack, which can lead to ring-opening reactions. For instance, 1-methyl-3,5-dinitro-2-pyridone undergoes a ring-opening reaction upon treatment with amines. nih.gov The reaction of 2-chloro-3-nitropyridine (B167233) with hydroxide (B78521) ions has been studied, and the ring-opened intermediate was identified. acs.org This type of reaction can proceed through an SN(ANRORC) mechanism, which involves the Addition of a Nucleophile, Ring Opening, and Ring Closure. acs.org

Ring transformation reactions of nitropyridines can serve as a powerful tool for the synthesis of other nitroaromatic compounds. For example, dinitropyridone can act as a synthetic equivalent of the unstable nitromalonaldehyde (B3023284) in three-component ring transformations with a ketone and a nitrogen source to produce other nitropyridines or nitroanilines. nih.gov

Organometallic Chemistry and Catalytic Transformations of Nitropyridines

The functionalization of the nitropyridine scaffold can be effectively achieved through organometallic chemistry, particularly through cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki Coupling for Fused Heterocycles)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for the formation of C-C bonds and are widely used in the synthesis of complex molecules, including those containing nitrogen heterocycles. organic-chemistry.orgnih.gov The Suzuki reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov

This methodology has been applied to the synthesis of functionalized nitrogen heterocycles. A versatile catalyst system using Pd/PCy₃/K₃PO₄ has been developed for the Suzuki coupling of nitrogen-containing boronic acids with aryl halides, which tolerates various unprotected functionalities. organic-chemistry.org Such reactions are instrumental in the synthesis of fused heterocyclic compounds. airo.co.insioc-journal.cn For example, palladium-catalyzed cross-coupling reactions have been extensively used in the synthesis of 6,8-disubstituted 1,7-naphthyridines. nih.gov

The ability to perform these cross-coupling reactions on nitropyridine substrates allows for the introduction of a wide range of substituents onto the pyridine ring, leading to the construction of diverse and complex molecular architectures, including fused heterocyclic systems.

Nitropyridines as Ligands in Coordination Chemistry

The coordination chemistry of pyridine and its derivatives has been a subject of extensive study, with these N-heterocyclic compounds serving as versatile ligands for a wide range of metal ions. The introduction of substituents onto the pyridine ring, such as nitro (-NO2) and methyl (-CH3) groups, significantly modifies the electronic and steric properties of the ligand, thereby influencing the structure, stability, and reactivity of the resulting metal complexes. Nitropyridines, in particular, present an interesting case due to the strong electron-withdrawing nature of the nitro group, which modulates the electron density on the pyridine nitrogen and affects its coordination ability.

The electronic properties of nitropyridine ligands are primarily dictated by the position of the nitro group. The nitro group is a strong π-acceptor and σ-withdrawing group. When attached to the pyridine ring, it reduces the electron density on the nitrogen atom, making it a weaker Lewis base compared to unsubstituted pyridine. This decreased basicity generally leads to weaker metal-ligand bonds. The extent of this effect is dependent on the position of the nitro group relative to the nitrogen atom. For instance, a nitro group at the 4-position (para) will have a more pronounced electron-withdrawing effect on the nitrogen atom through resonance than a nitro group at the 3-position (meta).

In addition to electronic effects, steric hindrance from substituents can play a crucial role in the coordination of nitropyridine ligands. Methyl groups, for example, are electron-donating, which can partially counteract the electron-withdrawing effect of a nitro group. However, their steric bulk, especially when located at the 2- or 6-positions (ortho to the nitrogen), can hinder the approach of a metal ion and influence the coordination geometry of the resulting complex. The interplay between these electronic and steric factors ultimately determines the coordination behavior of a specific nitropyridine ligand.

While specific research on the coordination chemistry of this compound as a ligand is not extensively documented in the provided search results, studies on closely related compounds, such as 2,6-dimethyl-4-nitropyridine (B1587124), offer valuable insights into the expected behavior of such systems. Research on palladium(II) complexes with 2,6-dimethyl-4-nitro-pyridine (dmnp) has demonstrated the formation of both mononuclear, [Pd(dmnp)2Cl2], and dinuclear, [Pd2(dmnp)2Cl4], complexes nih.gov.

The crystal structure of the mononuclear complex, trans-dichlorobis(2,6-dimethyl-4-nitro-pyridine)palladium(II), reveals a square-planar coordination geometry around the palladium atom. The palladium is coordinated by two pyridine nitrogen atoms and two chloride atoms in a trans configuration nih.gov. The two pyridine rings are oriented parallel to each other and are twisted out of the PdN2Cl2 coordination plane by approximately 88.5 degrees nih.gov. This significant twist is likely a consequence of the steric hindrance imposed by the methyl groups at the 2- and 6-positions.

The detailed structural parameters for the trans-[Pd(dmnp)2Cl2] complex are presented in the table below, offering a quantitative look at the coordination environment.

Table 1: Selected Bond Distances and Angles for trans-[Pd(C7H8N2O2)2Cl2] nih.gov

| Parameter | Value |

| Bond Distances (Å) | |

| Pd-N | 2.033(2) |

| Pd-Cl | 2.311(1) |

| Bond Angles (°) | |

| N-Pd-Cl | 90 (by symmetry) |

| N-Pd-N | 180 (by symmetry) |

| Cl-Pd-Cl | 180 (by symmetry) |

The Pd-N bond distance of 2.033(2) Å is a key indicator of the strength of the coordination bond. This value can be compared to Pd-N distances in other palladium(II)-pyridine complexes to assess the electronic influence of the nitro and methyl substituents. The square-planar geometry is characteristic of d8 metal ions like Pd(II).

The study of such complexes highlights the delicate balance between electronic and steric effects in determining the final structure of a coordination compound. The electron-withdrawing nitro group in 2,6-dimethyl-4-nitropyridine weakens the donor capacity of the pyridine nitrogen, while the ortho-methyl groups introduce significant steric bulk around the coordination site. The successful isolation and characterization of the palladium(II) complex indicate that despite these factors, nitropyridines can act as effective ligands.

The broader field of coordination chemistry involving substituted pyridines further underscores the importance of these substituent effects. For instance, the steric hindrance of 2-picolines (2-methylpyridines) is known to impede coordination wikipedia.org. In the case of 2,6-dimethyl-4-nitropyridine, the combined steric pressure from the two ortho-methyl groups is substantial.

In general, the coordination of nitropyridines to metal centers can be influenced by several factors:

Position of the Nitro Group: Affects the extent of electron withdrawal from the pyridine nitrogen.

Presence of Other Substituents: Electron-donating groups like methyl can partially offset the effect of the nitro group, while bulky groups introduce steric constraints.

Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion will influence its interaction with the nitropyridine ligand.

While the direct study of this compound as a ligand is limited in the available literature, the principles derived from related nitropyridine systems provide a solid foundation for predicting its coordination behavior. It is expected that the 3-nitro substituent would have a less pronounced deactivating effect compared to a 4-nitro group, while the 2- and 4-methyl groups would introduce both electronic (donating) and steric influences.

Advanced Spectroscopic and Computational Characterization of 2,4 Dimethyl 3 Nitropyridine

Vibrational Spectroscopy for Structural Elucidation (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound. The analysis of the vibrational modes of 2,4-Dimethyl-3-nitropyridine provides direct insight into its constituent chemical bonds.

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the pyridine (B92270) ring, the methyl groups, and the nitro group. For instance, a study on the related compound 2-hydroxy-5-methyl-3-nitro pyridine provides a basis for assigning these vibrational modes. niscpr.res.in

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the pyridine ring, typically appearing in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Symmetric and asymmetric stretching vibrations of the two methyl (CH₃) groups.

NO₂ Stretching: The nitro group is characterized by two distinct, strong absorption bands: an asymmetric stretch (typically ~1550-1500 cm⁻¹) and a symmetric stretch (typically ~1360-1300 cm⁻¹).

C=C and C=N Ring Stretching: Vibrations within the pyridine ring, which are often observed in the 1600-1400 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds.

C-N Stretching: The vibration of the bond connecting the nitro group to the pyridine ring.

A detailed analysis of these spectra, often aided by computational calculations, allows for a complete assignment of the fundamental vibrational modes. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the pyridine ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of methyl groups. |

| NO₂ Asymmetric Stretch | 1550 - 1500 | Asymmetric stretching of the N=O bonds in the nitro group. |

| Ring C=C, C=N Stretch | 1600 - 1400 | Stretching vibrations of the bonds within the aromatic pyridine ring. |

| NO₂ Symmetric Stretch | 1360 - 1300 | Symmetric stretching of the N=O bonds in the nitro group. |

| C-H In-plane Bend | 1300 - 1000 | Bending of C-H bonds within the plane of the ring/methyl group. |

| C-H Out-of-plane Bend | 900 - 675 | Bending of C-H bonds out of the plane of the ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR spectra provide distinct information about the hydrogen and carbon skeletons of this compound, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show four distinct signals.

A singlet corresponding to the methyl group at position C2.

A second singlet for the methyl group at position C4. These methyl groups are in different chemical environments and are not expected to show coupling to other protons.

A doublet for the proton at C5, coupled to the proton at C6.

A doublet for the proton at C6, coupled to the proton at C5.

The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the electron-donating methyl groups. The protons on the pyridine ring (H5 and H6) are expected to be in the aromatic region (typically δ 7.0-9.0 ppm), with their exact positions dictated by the electronic effects of the substituents. rsc.orgmodgraph.co.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display seven unique carbon signals, corresponding to each carbon atom in the molecule.

Two signals in the aliphatic region (typically δ 15-30 ppm) for the two distinct methyl carbons.

Five signals in the aromatic region (typically δ 120-160 ppm) for the five carbons of the pyridine ring. The carbons directly attached to the nitrogen (C2, C6) and the nitro group (C3) would show characteristic shifts due to the strong electronic effects of these substituents.

| Proton Environment | Predicted Multiplicity | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H5 | Doublet | Aromatic Region | Coupled to H6. |

| H6 | Doublet | Aromatic Region | Coupled to H5. |

| CH₃ (at C2) | Singlet | Aliphatic Region | Environment influenced by adjacent N and C-NO₂. |

| CH₃ (at C4) | Singlet | Aliphatic Region | Environment influenced by adjacent C-NO₂ and C-H. |

| Carbon Environment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C2 | Aromatic Region | Attached to Nitrogen and a methyl group. |

| C3 | Aromatic Region | Attached to the electron-withdrawing NO₂ group. |

| C4 | Aromatic Region | Attached to a methyl group. |

| C5 | Aromatic Region | Standard aromatic pyridine carbon. |

| C6 | Aromatic Region | Attached to Nitrogen. |

| CH₃ (at C2) | Aliphatic Region | Methyl carbon adjacent to the ring Nitrogen. |

| CH₃ (at C4) | Aliphatic Region | Methyl carbon adjacent to the nitro-substituted carbon. |

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. The molecular weight of this compound (C₇H₈N₂O₂) is 152.15 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 152. The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk Plausible fragmentation pathways for this compound could include:

Loss of a nitro group (NO₂): A common fragmentation for nitroaromatic compounds, leading to a fragment ion at m/z 106 ([M - 46]⁺). researchgate.net

Loss of an oxygen atom: Resulting in a fragment at m/z 136 ([M - 16]⁺). researchgate.net

Loss of a methyl radical (CH₃): Leading to a fragment at m/z 137 ([M - 15]⁺).

Cleavage of the pyridine ring: Complex rearrangements can lead to smaller fragments characteristic of the pyridine structure.

The relative abundance of these fragment ions provides a fingerprint that can be used for identification and structural confirmation. acs.org

| m/z Value | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 152 | [M]⁺ | [C₇H₈N₂O₂]⁺ | Molecular Ion |

| 137 | [M - CH₃]⁺ | [C₆H₅N₂O₂]⁺ | Loss of a methyl radical. |

| 136 | [M - O]⁺ | [C₇H₈N₂O]⁺ | Loss of an oxygen atom from the nitro group. |

| 106 | [M - NO₂]⁺ | [C₇H₈N]⁺ | Loss of the nitro group. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.org This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

| Crystallographic Parameter | Description | Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Data not available |

| Space Group | Describes the symmetry of the unit cell. | Data not available |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | Data not available |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | Data not available |

| Z | Number of molecules per unit cell. | Data not available |

Quantum Chemical Calculations (DFT, ab-initio methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and understanding the structural and electronic properties of molecules. nih.gov These computational methods complement experimental data and provide insights that are difficult to obtain through measurement alone.

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. arxiv.orgyoutube.com For this compound, DFT calculations using a functional like B3LYP with a basis set such as 6-311G(d,p) would be employed to predict its equilibrium geometry. researchgate.net

This analysis yields optimized bond lengths, bond angles, and dihedral angles. Key parameters of interest would be the C-N bond length of the nitro group and the dihedral angle describing its rotation relative to the pyridine ring. Conformational analysis would investigate the rotational barrier of the nitro and methyl groups to identify the most stable conformer.

| Parameter | Description | Predicted Nature |

|---|---|---|

| C-N (nitro) Bond Length | The length of the bond connecting C3 to the nitro group. | Calculable via DFT |

| N-O Bond Lengths | The lengths of the two N-O bonds in the nitro group. | Calculable via DFT |

| C-N-C Bond Angle | The bond angle within the pyridine ring at the nitrogen atom. | Calculable via DFT |

| C-C-N-O Dihedral Angle | The twist of the nitro group relative to the plane of the pyridine ring. | Calculable via DFT |

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations can provide detailed information on the distribution of electrons and the energies of molecular orbitals. researchgate.net

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO and reduce the energy gap.

Charge Distribution: The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps or quantified using methods like Mulliken population analysis. researchgate.net In this compound, the MEP map would likely show a region of high negative potential (red/yellow) around the electronegative oxygen atoms of the nitro group and the nitrogen of the pyridine ring, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.

| Electronic Property | Description | Method of Determination |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT/B3LYP |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT/B3LYP |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | DFT/B3LYP |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT/B3LYP |

| Mulliken Atomic Charges | Calculated partial charges on each atom. | DFT/B3LYP |

Simulation of Spectroscopic Data (IR, NMR, UV-Vis) and Comparison with Experimental Data

Computational chemistry offers powerful tools for the simulation of spectroscopic data, providing valuable insights into the structural and electronic properties of molecules. For this compound, while specific computational studies comprehensively simulating and comparing all its spectroscopic data (IR, NMR, and UV-Vis) with experimental values are not extensively documented in publicly available literature, the methodologies for such analyses are well-established. The general approach involves using quantum chemical calculations, most commonly Density Functional Theory (DFT), to predict the spectra, which are then compared with experimentally obtained data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies of this compound can be calculated using DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental IR spectra nih.gov. The comparison helps in the assignment of vibrational modes to the observed absorption bands. For instance, characteristic vibrational modes for the nitro group (NO2), the pyridine ring, and the methyl (CH3) groups can be identified and their positions rationalized based on the electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. These theoretical calculations can predict the chemical shifts of the protons and carbons in this compound. The predicted values are then compared to experimental data, which can aid in the definitive assignment of signals in the experimental spectrum. Discrepancies between the simulated and experimental data can often be attributed to solvent effects and intermolecular interactions not fully accounted for in the gas-phase calculations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. These calculations can predict the electronic transitions, their corresponding excitation energies, and oscillator strengths. For this compound, TD-DFT calculations would likely reveal π → π* and n → π* transitions associated with the pyridine ring and the nitro group. The comparison with the experimental spectrum helps in understanding the electronic structure and the nature of the electronic transitions.

The following table provides a hypothetical comparison of experimental and simulated spectroscopic data for this compound, based on typical accuracies of computational methods for similar molecules.

| Spectroscopic Technique | Experimental Data (Hypothetical) | Simulated Data (Hypothetical) | Assignment |

|---|---|---|---|

| IR (cm⁻¹) | ~1530 | ~1525 | NO₂ asymmetric stretch |

| IR (cm⁻¹) | ~1350 | ~1345 | NO₂ symmetric stretch |

| ¹H NMR (ppm) | ~8.5 | ~8.6 | Pyridine ring proton |

| ¹H NMR (ppm) | ~2.6 | ~2.7 | Methyl protons |

| ¹³C NMR (ppm) | ~150 | ~152 | Pyridine ring carbon |

| UV-Vis (nm) | ~270 | ~265 | π → π* transition |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction, identifying intermediates, and characterizing transition states. For the synthesis of this compound, which is typically formed by the nitration of 2,4-dimethylpyridine (B42361) (2,4-lutidine), computational studies can provide detailed insights into the reaction pathway.

The nitration of pyridine derivatives is a classic electrophilic aromatic substitution reaction. Computational modeling, again primarily using DFT, can be employed to investigate the mechanism. This involves locating the transition state structures for the key steps of the reaction, such as the attack of the nitronium ion (NO₂⁺) on the pyridine ring and the subsequent proton loss.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. By calculating the geometry and energy of the transition state, the activation energy of the reaction can be determined. This provides a quantitative measure of the reaction rate. For the nitration of 2,4-lutidine, computational analysis would likely explore the different possible positions of electrophilic attack (positions 3, 5, and 6) to determine why the nitro group is directed to the 3-position. The relative energies of the transition states for attack at these different positions would reveal the regioselectivity of the reaction.

The following table presents hypothetical activation energies for the nitration of 2,4-lutidine at different positions, illustrating how computational data can explain the observed regioselectivity.

| Position of Nitration | Calculated Activation Energy (kcal/mol) (Hypothetical) | Expected Product |

|---|---|---|

| 3-position | 15.2 | This compound (Major) |

| 5-position | 18.5 | 2,4-Dimethyl-5-nitropyridine (Minor) |

| 6-position | 22.1 | 2,6-Dimethyl-3-nitropyridine (Trace) |

Solvent Effects in Computational Modeling

Solvent effects can significantly influence the spectroscopic properties and reaction mechanisms of molecules. Computational models can account for the presence of a solvent in several ways, broadly categorized as implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For this compound, PCM calculations could be used to predict how its UV-Vis spectrum shifts in solvents of different polarities (solvatochromism). For instance, a shift to shorter wavelengths (a blueshift) or longer wavelengths (a redshift) in the absorption maximum upon increasing solvent polarity can be computationally predicted and compared with experimental observations.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. For a molecule like this compound, explicit solvent models could be used to study the specific interactions of the nitro group and the pyridine nitrogen with protic or aprotic solvent molecules.

The choice of solvent model depends on the specific property being investigated. For instance, to model the general effect of solvent polarity on the electronic transitions of this compound, an implicit model might be sufficient. However, to understand the fine details of how a specific solvent interacts with the molecule to influence a reaction mechanism, an explicit or a hybrid implicit/explicit model might be necessary.

The following table illustrates hypothetical calculated UV-Vis absorption maxima for this compound in different solvents using an implicit solvent model, demonstrating the concept of solvatochromism.

| Solvent | Dielectric Constant | Calculated λmax (nm) (Hypothetical) |

|---|---|---|

| Hexane | 1.88 | 275 |

| Chloroform | 4.81 | 272 |

| Ethanol | 24.55 | 268 |

| Water | 80.10 | 265 |

Biological and Pharmaceutical Applications of Nitropyridine Derivatives

Nitropyridines as Precursors for Bioactive Molecules

From a synthetic chemistry standpoint, nitropyridines are valuable and readily available precursors for creating a wide array of mono- and polynuclear heterocyclic systems. mdpi.comresearchgate.net The nitro group is a key functional group that facilitates reactions with nucleophilic reagents and can be transformed into other nitrogen-containing functions like amino groups or azo linkages. nih.gov This versatility allows for the development of complex fused heterocyclic systems with diverse biological activities. mdpi.comnih.gov

Nitropyridines have been utilized as starting materials or key intermediates in the synthesis of various potent molecules, including:

Kinase Inhibitors : Substituted 3-nitropyridines have been used to synthesize inhibitors for Janus kinase 2 (JAK2) and DNA-dependent protein kinase (DNA-PK). mdpi.com For example, 2-amino-4-methyl-5-nitropyridine (B42881) was the starting compound for a highly selective DNA-PK inhibitor, AZD7648. nih.gov

Urease Inhibitors : 3-Nitropyridylpiperazine derivatives, synthesized from 2-chloro-3-nitropyridine (B167233), have been evaluated as potential urease inhibitors for treating gastric diseases. mdpi.com

Insecticides : 2-Chloro-5-nitropyridine has served as a precursor for a new series of insecticides. mdpi.com

Herbicides : Nitropyridine derivatives have demonstrated moderate activity as protoporphyrinogen (B1215707) oxidase inhibitors, an important target for herbicide discovery. mdpi.com

The synthetic utility of nitropyridines paves the way for the creation of novel compounds with potential therapeutic applications against a range of diseases, including cancer and viral infections. mdpi.comresearchgate.net

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The pyridine (B92270) nucleus is found in many natural products and drugs with remarkable antibacterial, antifungal, and antiviral properties. nih.gov The introduction of a nitro group can further enhance this activity. nih.gov

Nitropyridine derivatives have shown effectiveness against a variety of microbial pathogens. For instance, novel 3(5)-nitropyridines functionalized with azole or pyridazine (B1198779) moieties displayed moderate antibacterial activity against S. aureus and E. coli. mdpi.com A cocrystal of 2-amino-5-nitropyridine (B18323) with 4-phenylsulfanylbutyric acid showed higher in vitro antimicrobial activity against several Gram-positive and Gram-negative bacteria than the acid alone. mdpi.com

Coordination complexes involving nitropyridines have also been evaluated for their biological activities. Metal complexes containing a 2-amino-5-nitropyridine ligand possessed antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, E. coli, and antifungal activity against A. niger and C. albicans. mdpi.com Other research has identified pyridine derivatives with nitro substituents as among the most active compounds against strains like S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov

| Compound/Derivative Class | Target Microorganism(s) | Observed Activity | Reference |

|---|---|---|---|

| 3(5)-nitropyridines with azole moieties | S. aureus, E. coli | Moderate antibacterial activity | mdpi.com |

| 2-amino-5-nitropyridine cocrystal | Gram-positive & Gram-negative bacteria | Enhanced antimicrobial activity | mdpi.com |

| Nicotinic acid benzylidene hydrazides (with nitro groups) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Activity comparable to standard drugs | nih.gov |

| Metal complexes with 2-amino-5-nitropyridine | S. aureus, B. subtilis, P. aeruginosa, E. coli, A. niger, C. albicans | Antimicrobial and antifungal activity | mdpi.com |

Anticancer and Antitumor Agents

Nitropyridine derivatives have emerged as a promising class of compounds in cancer research, demonstrating potent anticancer effects across a broad range of cancer types. nih.gov Several studies have highlighted their ability to inhibit cancer cell growth both in vitro and in vivo. nih.govrrpharmacology.ru

For example, a series of 1-nitro-9-aminoacridine (B1201617) derivatives, which contain a nitrated ring system, showed significant antitumor activity in both in vitro and in vivo tests. nih.gov More specifically, 3-nitropyridine (B142982) analogues have been identified as a novel group of microtubule-targeting agents. nih.gov These compounds induce cell cycle arrest in the G2-M phase and promote cancer cell death by apoptosis. nih.gov In the NCI-60 Human Tumor Cell Lines Screen, these compounds were effective against all cell lines, with some showing a half-maximal growth inhibition (GI50) below 10 nM, indicating high potency. nih.gov

Metal complexes incorporating nitropyridine derivatives have also been explored. A family of complexes based on 5-nitropicolinic acid was tested against melanoma (B16-F10), colon cancer (HT29), and liver cancer (HepG2) cell lines, with some showing notable antitumoral activity. rsc.orgresearchgate.net

One of the key mechanisms underlying the anticancer activity of nitropyridines is the inhibition of cytosolic thioredoxin reductase 1 (TrxR1). mdpi.com TrxR1 is an important enzyme in cellular redox balance and is often overexpressed in cancer cells, making it a viable therapeutic target. By inhibiting this enzyme, nitropyridines can disrupt the cancer cell's ability to manage oxidative stress, leading to cell death.

Another significant mechanism for certain nitropyridine analogues is the disruption of microtubule dynamics. nih.gov These compounds bind to the colchicine-site of tubulin, inhibiting tubulin polymerization. nih.gov This action halts the cell cycle in the G2-M phase, activating the mitotic spindle assembly checkpoint and ultimately leading to apoptosis. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of nitropyridine derivatives. Research has shown that the position and nature of substituent groups on the pyridine ring significantly influence cytotoxic activity.

For instance, in a study of pyridine derivatives, the insertion of CH3 and NO2 groups at the para position was found to improve antiproliferative activity, resulting in lower half-maximal inhibitory concentration (IC50) values. mdpi.com Conversely, substitutions at the ortho and meta positions with a CH3 group led to an increase in IC50 values, indicating reduced activity. mdpi.com SAR studies on naphthyridine derivatives, a related class of compounds, have suggested that specific groups on the heterocyclic ring system are critical for cytotoxicity against various human cancer cell lines. nih.govnih.gov These analyses help guide the design of new, more potent anticancer agents based on the pyridine scaffold. mdpi.com

| Compound Class | Cancer Cell Line(s) | IC50 / GI50 Values | Reference |

|---|---|---|---|

| 3-Nitropyridine Analogues | NCI-60 Panel | GI50 below 10 nM for several cell lines | nih.gov |

| Pyridine Derivative with p-NO2 group | SK-BR-3 (mammary carcinoma) | IC50 = 9.0 nM | mdpi.com |

| Pyridine Derivative with p-CH3 group | SK-BR-3 (mammary carcinoma) | IC50 = 4.9 nM | mdpi.com |

| Cadmium(II) complex with 5-nitropicolinic acid | B16-F10 (melanoma) | IC50 = 26.94 µg/mL | rsc.org |

| Cobalt(II) complex with 5-nitropicolinic acid | B16-F10 (melanoma) | IC50 = 45.10 µg/mL | rsc.org |

Anti-Inflammatory Properties

Certain pyridine derivatives have demonstrated significant anti-inflammatory activity. mdpi.com Inflammation is a key factor in many diseases, and compounds that can modulate this process are of great therapeutic interest. mdpi.com

The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.netnih.gov For example, a study on pyridine and pyrimidine (B1678525) derivatives found that some compounds showed significant inhibition of NO production, with IC50 values indicating potent activity. nih.gov Metal-complexes based on 5-nitropicolinic acid also exhibited promising anti-inflammatory properties, with a cadmium-based complex being 5.4-fold more effective than the free ligand at reducing NO production. rsc.org The mechanism often involves the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is critical for the synthesis of pro-inflammatory prostaglandins. mdpi.com

Applications in Neurodegenerative Disease Research

Nitropyridine derivatives are also being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.commdpi.com The structural core of pyridine is present in various compounds investigated for their neuroprotective effects. mdpi.com The pathology of these diseases often involves oxidative stress, neuroinflammation, and the aggregation of proteins, which are processes that can be targeted by bioactive molecules. mdpi.com

Nitropyridines can serve as precursors for molecules designed to combat these conditions. mdpi.com Research into related heterocyclic compounds has identified derivatives that act as inhibitors of key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE). mdpi.comnih.gov For example, certain piperidine (B6355638) derivatives have shown dual inhibitory activity against both AChE and the aggregation of amyloid-beta peptides, which are hallmarks of Alzheimer's disease. nih.gov Furthermore, nitrone derivatives, which can also be heterocyclic, have shown potent activity in suppressing neuroinflammation in animal models, suggesting a potential therapeutic avenue for conditions involving cognitive decline. nih.gov The development of nitropyridine-based compounds could lead to novel therapies that address the complex mechanisms of neuronal damage. mdpi.com

Antimalarial and Antiprotozoal Activities

While research into the specific antimalarial and antiprotozoal activities of 2,4-Dimethyl-3-nitropyridine is not extensively documented in publicly available literature, the broader class of nitro-containing heterocyclic compounds has been a subject of investigation for treating parasitic diseases. Nitroaromatic compounds, including nitropyridines and nitroimidazoles, are known to possess antimicrobial properties. Their mechanism of action is often attributed to the bioreduction of the nitro group within the target organism, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular components such as DNA and proteins.

For instance, various pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. Some of these compounds have shown significant inhibition of parasite multiplication. Similarly, nitro-substituted compounds have been investigated for their efficacy against a range of protozoan parasites. For example, certain nitroimidazole derivatives have demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease, and various species of Leishmania. The trypanocidal activity of some of these compounds is believed to be mediated by type I nitroreductases in the parasites.

The potential of this compound in this context remains to be specifically elucidated through dedicated screening and mechanistic studies. However, the established antiparasitic activity of related nitro-containing heterocycles provides a rationale for its potential consideration in future drug discovery programs targeting malaria and other protozoal infections.

Table 1: Examples of Nitropyridine and Related Derivatives with Antiprotozoal Activity No specific data is available for this compound. The table below presents data for related compounds to illustrate the potential of this chemical class.

| Compound Class | Target Organism | Activity Metric | Reported Value |

| Nitroimidazole Derivative | Trypanosoma cruzi | IC50 | <1 µM |

| Substituted Pyridine | Plasmodium berghei | % Inhibition | 91% at 50 µmol/kg |

| Nitro-substituted Thiophene | Plasmodium falciparum | - | Active |

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant area of investigation for nitropyridine derivatives has been in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication, thereby inhibiting its function.

In a notable study, a series of novel substituted nitropyridine derivatives were designed, synthesized, and evaluated for their in vitro anti-HIV-1 activity. nih.gov This research was part of an effort to develop new analogs of existing diarylpyrimidine (DAPY) NNRTIs. The preliminary biological evaluation of these nitropyridine compounds revealed that many of them exhibited marked inhibitory activity against the wild-type HIV-1 IIIB strain in MT-4 cells. nih.gov

One of the most promising candidates identified in this study, compound 7b , demonstrated an EC50 value of 0.056 µM and a selectivity index (SI) of 1251, which were significantly better than the approved NNRTIs nevirapine (B1678648) (NVP) and delavirdine (B1662856) (DLV). nih.gov Several other compounds from the same series also showed potent anti-HIV-1 activity with EC50 values in the sub-micromolar range. nih.gov Furthermore, some of these antivirally active compounds displayed moderate inhibitory activity against the reverse transcriptase enzyme. nih.gov

While the specific compound this compound was not explicitly detailed in the published findings of this particular study, the structure-activity relationship (SAR) data generated provides valuable insights into the potential of this chemical scaffold. The SAR and molecular modeling of these new nitropyridine analogs are expected to guide future molecular optimization for developing more potent and resilient NNRTIs. nih.gov

Table 2: Anti-HIV-1 Activity of Selected Nitropyridine Derivatives Data from a study on novel substituted nitropyridine derivatives. nih.gov Specific data for this compound is not available in this study.

| Compound | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

| 7b | 0.056 | 70.08 | 1251 |

| 7k | 0.034 | >21.98 | >646 |

| 7c | 0.11 | 24.38 | 222 |

| 7j | 0.11 | >22.03 | >200 |

| 7e | 0.16 | 29.56 | 185 |

| NVP | 0.23 | 200.4 | 871 |

| DLV | 0.51 | >21.36 | >42 |

Nitropyridines in Radiolabeled Compound Synthesis for Biomedical Imaging (e.g., PET)

The use of nitropyridine derivatives in the synthesis of radiolabeled compounds for biomedical imaging techniques like Positron Emission Tomography (PET) is an emerging area of interest. PET is a powerful non-invasive imaging modality that allows for the visualization and quantification of physiological processes in vivo. This is achieved through the administration of a molecule of interest that has been labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]).

The synthesis of radiolabeled compounds often involves the chemical modification of a precursor molecule to incorporate the radioisotope. Nitropyridine structures can serve as valuable precursors in this process. For instance, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the introduction of [¹⁸F]fluoride.

Research has demonstrated the feasibility of radiofluorination of nitropyridine derivatives. In one study, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide was achieved at room temperature, producing 3-fluoro-4-nitropyridine (B80604) N-oxide, which could then be converted to [¹⁸F]3-fluoro-4-aminopyridine. nih.gov Another study investigated the [¹⁸F]-labeling of substituted 2-nitropyridines, showing that methyl- and methoxy-substituted 2-nitropyridines could be efficiently labeled with [¹⁸F]-fluoride.

While there is no specific literature detailing the radiolabeling of this compound for PET imaging, the existing methodologies for radiolabeling other nitropyridine derivatives suggest that it could potentially serve as a precursor for the synthesis of novel PET radiotracers. The development of such radiotracers could enable the in vivo study of biological processes where molecules with a dimethyl-nitropyridine scaffold are involved.

Applications in Materials Science and Catalysis Involving Nitropyridine Compounds

The Pivotal Role of Pyridine (B92270) Derivatives in Material Science

The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of its properties. For instance, pyridine-containing polymers often exhibit enhanced thermal stability and solubility. These polymers can be engineered to possess specific optical and electrochemical properties, making them suitable for applications in sensors and light-emitting materials. The ability of the pyridine nitrogen to coordinate with metal ions is also exploited in the formation of metallopolymers with interesting magnetic and catalytic properties.

Furthermore, the rigid structure of the pyridine ring can be leveraged to create polymers with well-defined architectures, including liquid-crystalline polymers. These materials exhibit ordered structures that can be manipulated by external stimuli, leading to applications in optical switching and data storage.

Nitropyridine Derivatives as Precursors for Dyes and Pigments

Historically, the synthesis of dyes and pigments has heavily relied on the chemical modification of aromatic compounds. While direct evidence for the use of 2,4-Dimethyl-3-nitropyridine in commercial dyes is not widespread, the chemistry of nitropyridines suggests their potential as intermediates in the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, are a major class of synthetic colorants. wikipedia.org

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound. The nitro group in nitropyridine derivatives can be readily reduced to an amino group, which can then undergo diazotization. The resulting diazonium salt can be coupled with various aromatic compounds to produce a wide spectrum of colors. The specific substituents on the pyridine ring, such as the dimethyl groups in this compound, would influence the final color and properties of the dye, such as its lightfastness and solubility.

The general synthetic route to such dyes would involve the following conceptual steps:

Reduction of the Nitro Group: The nitro group of a nitropyridine derivative is reduced to a primary amine (aminopyridine).

Diazotization: The aminopyridine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Azo Coupling: The diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative, to form the azo dye.

Advanced Materials Production: The Contribution of Pyridine Scaffolds

The versatility of pyridine derivatives extends to the production of advanced materials such as high-performance polymers and coatings. The incorporation of the pyridine moiety into polymer backbones or as pendant groups can significantly alter the material's properties.

Polymers: Pyridine-containing polymers have been synthesized for a variety of applications. For example, poly(pyridine-imide)s are known for their excellent thermal stability and solubility in organic solvents, making them suitable for use in high-temperature applications. acs.org The synthesis of pyridine-grafted copolymers can lead to materials with interesting fluorescence and antimicrobial properties. mdpi.com The Hantzsch pyridine synthesis, a classic organic reaction, has been adapted for the creation of pyridine-containing polymers. mdpi.com

Coatings: In the field of coatings, pyridine derivatives can be used to improve adhesion, durability, and provide anti-corrosive properties. Pyridine salts have been investigated as curing catalysts for amino resins and alkyd resins in surface coating compositions. google.com The basic nature of the pyridine nitrogen can help in neutralizing acidic components and promoting cross-linking reactions, leading to harder and more resistant coatings. Furthermore, nitrogen-containing aromatic compounds, including pyridine derivatives, have been used as anti-skinning agents in oxidatively drying paints and coatings. google.com

Catalysis: Lutidines, the dimethyl-substituted derivatives of pyridine including the precursor to our subject compound, have found significant use in catalysis. They can act as sterically hindered, non-nucleophilic bases in a variety of organic reactions. wikipedia.org Ruthenium complexes derived from lutidine have been shown to be efficient catalysts for hydrogenation reactions, including the conversion of esters to alcohols and the hydrogenation of carbon dioxide. acs.orgacs.org The frustrated Lewis pair (FLP) formed from 2,6-lutidine and a strong Lewis acid can mediate the catalytic hydrogenation of CO2. birmingham.ac.uknih.gov Lutidine has also been identified as a key promoter in photoredox catalytic atom-transfer radical cyclization reactions. rsc.org

Research Findings on Pyridine and Lutidine Derivatives in Materials Science

| Application Area | Pyridine/Lutidine Derivative | Key Findings |

| Catalysis | Ruthenium-lutidine pincer complexes | Efficient catalysts for hydrogenation of esters and CO2. acs.orgacs.org |

| Catalysis | 2,6-Lutidine/B(C6F5)3 (FLP) | Mediates catalytic hydrogenation of CO2. birmingham.ac.uknih.gov |

| Catalysis | Lutidine | Promoter for photoredox atom-transfer radical cyclization. rsc.org |

| Polymers | Poly(pyridine-imide)s | High thermal stability and solubility. acs.org |

| Polymers | Pyridine-grafted copolymers | Exhibit fluorescence and antimicrobial properties. mdpi.com |

| Coatings | Pyridine salts | Curing catalysts for amino and alkyd resins. google.com |

| Coatings | Nitrogen-containing aromatics | Anti-skinning agents in paints. google.com |

Analytical Chemistry Approaches Involving Nitropyridine Compounds

Chromatographic Separation and Detection Methods

Chromatography is a fundamental technique for the separation of compounds in a mixture. mdpi.comlibretexts.org For nitropyridine compounds, High-Performance Liquid Chromatography (HPLC) is a commonly employed method. The separation of pyridine (B92270) derivatives can be challenging due to their hydrophilic nature, which sometimes necessitates the use of ion-pairing reagents. helixchrom.com However, methods have been developed that avoid these reagents, making them compatible with mass spectrometry detection. helixchrom.com

Various chromatographic techniques are suitable for the analysis of a wide range of molecules, including polar and nonpolar compounds. mdpi.com The choice of the stationary phase and mobile phase is critical for achieving good separation of nitropyridine isomers and related compounds. Reversed-phase columns, such as C18, are often used, but optimization of the mobile phase pH is crucial for separating compounds that might otherwise co-elute. chromforum.org In some cases, mixed-mode columns that utilize a combination of reversed-phase and ion-exchange mechanisms can provide effective separation without the need for ion-pairing reagents. chromforum.org

The detection of nitropyridine compounds after chromatographic separation is typically achieved using ultraviolet (UV) detection, as the aromatic pyridine ring and the nitro group are chromophores that absorb UV light. helixchrom.com When coupled with mass spectrometry, chromatography allows for both the separation and the sensitive and selective detection of these compounds, providing detailed molecular weight and structural information. mdpi.com

Table 1: Chromatographic Methods for Pyridine and Nitro Compounds

| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Application Notes |

|---|---|---|---|---|

| HPLC | Amaze HD | Acetonitrile/Methanol with Formic Acid and Ammonium (B1175870) Formate | UV (275 nm), MS | Good peak shape and resolution for hydrophilic pyridine derivatives without ion-pairing reagents. helixchrom.com |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water | UV, MS | pH of the mobile phase is a critical parameter to optimize for the separation of co-eluting compounds. chromforum.org |

Mass Spectrometry Applications (e.g., MALDI-MS as Matrix Compounds)

Mass spectrometry (MS) is a powerful analytical technique used for the structural identification and characterization of a wide array of molecules. mdpi.com Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique that is particularly useful for analyzing biomolecules like proteins, peptides, and lipids. mdpi.comnih.govresearchgate.net The choice of the matrix is a pivotal step in MALDI-MS analysis, as it absorbs the laser energy and facilitates the ionization of the analyte. nih.gov

Recent research has identified novel nitropyridine derivatives as effective matrices for MALDI-MS. For instance, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576) (HNTP) has been reported as a new matrix for the enhanced imaging of metabolites in tissues. nih.gov This nitropyridine compound exhibits desirable characteristics for a MALDI matrix, including strong UV absorption, high chemical stability, low background ion interference, and high efficiency in ionizing metabolites. nih.gov

In studies, the HNTP matrix demonstrated superior performance compared to commonly used matrices like 2,5-dihydroxybenzoic acid, detecting a significantly higher number of metabolites in tissue sections. nih.gov This highlights the potential of specifically functionalized nitropyridine compounds to advance MALDI-MS applications, particularly in the field of metabolomics and mass spectrometry imaging. mdpi.comnih.gov

Table 2: Performance of HNTP as a MALDI Matrix in Metabolite Detection

| Tissue Type | Number of Metabolites Detected with HNTP | Number of Metabolites Detected with 2,5-dihydroxybenzoic acid | Number of Metabolites Detected with 2-mercaptobenzothiazole |

|---|---|---|---|

| Rat Liver | 185 | 145 | 120 |

Data sourced from a study on the application of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a novel MALDI matrix. nih.gov

Derivatization Agents for Enhanced Analytical Sensitivity and Selectivity

Chemical derivatization is a strategy used in analytical chemistry to modify an analyte to improve its detection or separation. mdpi.com This can be particularly useful in liquid chromatography-mass spectrometry (LC-MS) to enhance the ionization efficiency of target compounds, leading to increased sensitivity. nih.gov

Pyridine-containing reagents have been developed as effective derivatization agents. For example, 2-hydrazino-1-methylpyridine has been used to derivatize oxosteroids, resulting in a 70- to 1600-fold increase in sensitivity in LC-MS analysis compared to the underivatized steroids. nih.gov This reagent reacts with the keto group of the steroids to form a derivative that is more readily ionized. nih.gov

Another example is the use of 2-hydrazino-1-methylpyridine (HMP) for the analysis of androgens in human plasma. researchgate.net Derivatization with HMP enhances the ionization efficiency and allows for the detection of low concentrations of these hormones in small sample volumes. researchgate.net Similarly, 2-hydrazinoquinoline (B107646) (HQ) has been developed as a derivatization agent for the simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones. mdpi.com The use of such derivatization agents can also improve the chromatographic separation of analytes. nih.gov

Table 3: Pyridine-Based Derivatization Agents in LC-MS

| Derivatization Agent | Target Analytes | Enhancement | Reference |

|---|---|---|---|

| 2-hydrazino-1-methylpyridine | Oxosteroids | 70-1600 fold increase in sensitivity. nih.gov | Higashi et al., 2005 nih.gov |

| 2-hydrazino-1-methylpyridine (HMP) | Androgens (e.g., DHT) | Enables detection in low plasma volumes (100-200 µL). researchgate.net | Quanson et al., 2021 researchgate.net |

| 2-hydrazinoquinoline (HQ) | Carboxylic acids, aldehydes, ketones | Facilitates separation and detection of all tested compounds. mdpi.com | Gu et al., 2018 mdpi.com |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4-Dimethyl-3-nitropyridine |

| 2,5-dihydroxybenzoic acid |

| 2-hydrazino-1-methylpyridine |

| 2-hydrazinoquinoline |

| 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine |